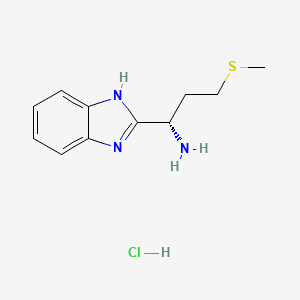

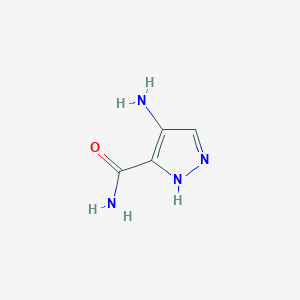

4-氨基-1H-吡唑-5-甲酰胺

描述

4-Amino-1H-pyrazole-5-carboxamide is a compound with the molecular formula C4H6N4O . It is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products in acceptable (51-94%) yields .Molecular Structure Analysis

The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide can be represented by the canonical SMILES stringC1=NNC(=C1N)C(=O)N . The exact mass of the compound is 126.05416083 g/mol . Chemical Reactions Analysis

The reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones affords the desired products . The chemical reaction can be represented by the SMILES stringO=C(N)C1=C(N)C=NN1 . Physical and Chemical Properties Analysis

4-Amino-1H-pyrazole-5-carboxamide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 97.8 Ų .科学研究应用

泛FGFR共价抑制剂

一系列5-氨基-1H-吡唑-4-甲酰胺衍生物被设计和合成作为新型泛FGFR共价抑制剂 . 这些抑制剂靶向FGFR的野生型和门控突变体 .

抗癌药物开发

化合物10h是5-氨基-1H-吡唑-4-甲酰胺的衍生物,显示出对FGFR1,FGFR2,FGFR3和FGFR2 V564F门控突变体的纳摩尔活性 . 它还强烈抑制了NCI-H520肺癌细胞,SNU-16和KATO III胃癌细胞的增殖 .

克服耐药性

耐药性的出现,主要归因于FGFR中的门控突变,限制了几种FGFR抑制剂的临床疗效 . 5-氨基-1H-吡唑-4-甲酰胺衍生物可以解决这种未满足的医疗需求 .

基于结构的药物设计

X射线共结晶结构表明化合物10h不可逆地与FGFR1结合 . 这项研究为FGFR介导的抗癌药物开发提供了一个新的有希望的切入点 .

靶向FGFR的异常激活

FGFR的异常激活在各种癌症中起着至关重要的作用 . 5-氨基-1H-吡唑-4-甲酰胺衍生物有可能抑制这种异常激活 .

衍生物的生物学评价

作用机制

Target of Action

The primary targets of 4-Amino-1H-pyrazole-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

4-Amino-1H-pyrazole-5-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors. These inhibitors target both wild-type FGFRs and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .

Biochemical Pathways

The aberrant activation of FGFRs plays a critical role in various cancers. The activation of FGF/FGFRs signaling regulates the downstream mitogen-activated protein kinase (MAPK) and protein kinase (AKT) pathways, playing a fundamental role in many biological processes, including cell proliferation, metabolism, embryonic development, and adult tissue homeostasis .

Pharmacokinetics

The compound’s ability to irreversibly bind to fgfr1 suggests it may have good bioavailability .

Result of Action

The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.

安全和危害

未来方向

The 5,5-disubstituted pyrazolo [4,3-d]pyrimidinone derivatives containing the fragment based on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed and explored as the potential inhibitors of chorismate mutase . Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .

生化分析

Biochemical Properties

4-Amino-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as adenosine deaminase and fibroblast growth factor receptors (FGFRs). These interactions are typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity. For instance, 4-Amino-1H-pyrazole-5-carboxamide derivatives have demonstrated potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and differentiation .

Cellular Effects

The effects of 4-Amino-1H-pyrazole-5-carboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For example, studies have shown that 4-Amino-1H-pyrazole-5-carboxamide derivatives can suppress the growth of lung and gastric cancer cells by targeting FGFRs . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 4-Amino-1H-pyrazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as FGFRs and adenosine deaminase. This binding leads to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. The compound’s ability to form covalent bonds with its targets is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1H-pyrazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while 4-Amino-1H-pyrazole-5-carboxamide is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Amino-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Amino-1H-pyrazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolism of adenosine and related nucleotides. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and signaling pathways. Additionally, the compound’s role in inhibiting FGFRs impacts pathways related to cell growth and differentiation .

Transport and Distribution

Within cells and tissues, 4-Amino-1H-pyrazole-5-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Amino-1H-pyrazole-5-carboxamide is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its sites of action. For example, its localization to the nucleus or mitochondria can influence gene expression and cellular metabolism .

属性

IUPAC Name |

4-amino-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXDFTZWKFHULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67221-50-5 | |

| Record name | 4-amino-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

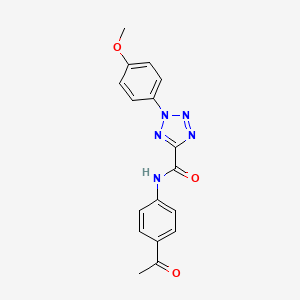

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

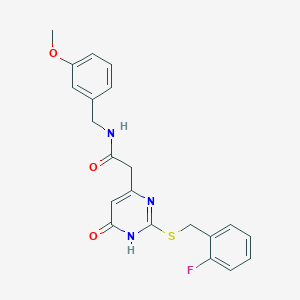

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2536806.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)